molecular formula C5H6Cl2N2 B12359052 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole

Cat. No.: B12359052
M. Wt: 165.02 g/mol
InChI Key: NCJFVBSZDWJWEY-UHFFFAOYSA-N
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Description

Molecular Formula: C₅H₇Cl₂N₂
Molecular Weight: 201.48 g/mol (hydrochloride form)
CAS Number: 1052530-04-7
Key Features:

  • Substituents: A chloromethyl (-CH₂Cl) group at position 2 and a methyl (-CH₃) group at position 1 of the imidazole ring.
  • Reactivity: The chloromethyl group provides a reactive site for nucleophilic substitution or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJFVBSZDWJWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

Chlorination of 1-Methylimidazole

The foundational approach to synthesizing 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole involves the selective chlorination of 1-methylimidazole. This method typically employs chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Procedure :

  • Substrate Preparation : 1-Methylimidazole is dissolved in an inert solvent such as dichloromethane (DCM) or acetonitrile.
  • Chlorination : Gaseous chlorine is introduced at temperatures between 0–25°C, with reaction times ranging from 4–12 hours.
  • Workup : The crude product is purified via fractional distillation or recrystallization to isolate the 5-chloro derivative.

Key Observations :

  • Regioselectivity : Chlorination predominantly occurs at the 5-position of the imidazole ring due to electronic and steric effects.
  • Yield : Laboratory-scale reactions achieve yields of 60–75%, with purity exceeding 95% after purification.

Chloromethylation Strategies

Introducing the chloromethyl group at the 2-position requires precise functionalization. Two primary methods are documented:

a) Chloroacetyl Chloride-Mediated Chloromethylation

Adapted from benzimidazole synthesis protocols, this method utilizes chloroacetyl chloride as a chloromethylating agent.

Procedure :

  • Reaction Setup : 5-Chloro-1-methylimidazole is dissolved in dimethylformamide (DMF) at 50°C.
  • Chloromethylation : Chloroacetyl chloride is added dropwise, and the mixture is stirred for 2–3 hours.
  • Precipitation : Ethyl acetate is introduced to precipitate the product, which is then filtered and washed.

Optimization Parameters :

  • Solvent Choice : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
  • Temperature : Elevated temperatures (50–70°C) accelerate the reaction but may increase side-product formation.
b) Paraformaldehyde/HCl Gas Method

A classical approach involves the use of paraformaldehyde and hydrochloric acid (HCl) gas to introduce the chloromethyl group.

Procedure :

  • Methylolation : 5-Chloro-1-methylimidazole reacts with paraformaldehyde in acetic acid at 80°C.
  • Chlorination : HCl gas is bubbled through the solution to convert the hydroxymethyl intermediate to the chloromethyl derivative.
  • Isolation : The product is extracted using ethyl acetate and purified via column chromatography.

Challenges :

  • Side Reactions : Over-chlorination or ring-opening may occur without strict temperature control.
  • Yield : Typical yields range from 50–65%, lower than chloroacetyl chloride-based methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety, often employing continuous flow reactors.

Process Overview :

  • Reactor Design : Tubular reactors with automated temperature and pressure controls ensure consistent product quality.
  • Conditions : Reactions proceed at 50–70°C with residence times of 10–30 minutes.
  • Output : Scalable to metric ton quantities, with yields exceeding 85% and purity >98%.

Advantages :

  • Safety : Reduced exposure to hazardous reagents like chlorine gas.
  • Efficiency : Enhanced heat transfer and mixing minimize by-products.

Solvent and Catalyst Recycling

Industrial protocols emphasize sustainability through solvent recovery systems. For example, DMF is distilled and reused, reducing waste and costs.

Reaction Mechanisms and Optimization

Electrophilic Aromatic Substitution

Chlorination at the 5-position proceeds via electrophilic aromatic substitution (EAS), where chlorine acts as the electrophile. The electron-donating methyl group at position 1 directs substitution to the 5-position.

Nucleophilic Displacement in Chloromethylation

The chloromethyl group is introduced via nucleophilic displacement, where chloroacetyl chloride reacts with the deprotonated imidazole ring at position 2.

Mechanistic Steps :

  • Deprotonation : A base abstracts a proton from the 2-position, generating a nucleophilic site.
  • Alkylation : Chloroacetyl chloride undergoes nucleophilic attack, forming the chloromethyl derivative.
  • Elimination : Acetic acid is eliminated, yielding the final product.

Comparative Analysis of Synthesis Routes

Method Reagents Yield (%) Purity (%) Scalability
Chlorine Gas Chlorination Cl₂, DCM 60–75 95–98 Moderate
Chloroacetyl Chloride ClCH₂COCl, DMF 70–85 97–99 High
Paraformaldehyde/HCl (CH₂O)ₙ, HCl 50–65 90–95 Low

Key Insights :

  • Chloroacetyl chloride-based methods offer superior yields and scalability, making them preferable for industrial applications.
  • Classical paraformaldehyde approaches are less efficient but useful in resource-limited settings.

Data Tables and Research Findings

Table 1: Reaction Conditions for Chloromethylation

Parameter Chloroacetyl Chloride Method Paraformaldehyde/HCl Method
Temperature (°C) 50–70 80–100
Time (hours) 2–3 4–6
Solvent DMF Acetic Acid
Catalyst None None

Table 2: Industrial vs. Laboratory Yields

Scale Average Yield (%) Purity (%)
Laboratory 65–75 95–98
Industrial (Flow) 85–90 98–99

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

    Reduction Reactions: Reduction can lead to the formation of imidazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and alkoxy-imidazoles.

    Oxidation: Imidazole N-oxides are formed.

    Reduction: Reduced imidazole derivatives with various functional groups are obtained.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is explored for its potential therapeutic applications, particularly in developing new drugs for treating infectious diseases and cancers. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to inhibition or modulation of their functions .

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Various derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µg/mL to 137.43 µg/mL against different pathogens .

MicroorganismMIC (µg/mL)Activity
Methicillin-susceptible S. aureus4.69 - 22.9Moderate to Good
Methicillin-resistant S. aureus5.64 - 77.38Moderate
E. coli8.33 - 23.15Moderate
Pseudomonas aeruginosa13.40 - 137.43Moderate
Candida albicans16.69 - 78.23Moderate

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group enables it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities .

Biological Research

Research has shown that compounds based on the imidazole framework exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties . The ability of these compounds to inhibit specific enzymes makes them candidates for further investigation in drug development.

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Reactivity/Features Evidence ID
5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole C₅H₇Cl₂N₂ Cl (5), CH₂Cl (2), CH₃ (1) N/A Reactive chloromethyl group; potential for further derivatization
5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole C₈H₆Cl₂N₂ Cl (5), CH₂Cl (2), fused benzene ring 128–130 Benzimidazole core enhances aromaticity; increased lipophilicity
5-Chloro-1-ethyl-2-methyl-1H-imidazole C₆H₉ClN₂ Cl (5), CH₃ (2), C₂H₅ (1) N/A Ethyl group at position 1 increases steric bulk; lower polarity
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-1H-imidazole C₁₅H₁₉ClN₂O₄S CH₂Cl (5), SO₂CH₃ (2), dimethoxyphenethyl (1) N/A Sulfonyl group enhances stability; dimethoxyphenyl may confer biological activity
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole C₆H₇ClN₃O₂ NO₂ (5), CH₃ (2), CH₂CH₂Cl (1) N/A Nitro group (electron-withdrawing) increases electrophilicity

Biological Activity

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered aromatic heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

The molecular formula of this compound is C5Cl2N3\text{C}_5\text{Cl}_2\text{N}_3, with a molecular weight of approximately 201.48 g/mol. The presence of chlorine and chloromethyl substituents contributes to its reactivity and biological activity. The compound appears as a white to off-white solid and is soluble in water, facilitating its use in various laboratory applications.

Research indicates that the biological activity of this compound is primarily attributed to its interactions with biological targets, particularly in the modulation of ion channels and enzymes. Notably, it has been identified as a sodium channel blocker, which can influence neuronal excitability and has implications for treating neurological disorders .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. In vitro assays revealed varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC50 values comparable to established antibiotics .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer activity. In preclinical studies, specific derivatives demonstrated the ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one derivative exhibited an IC50 value of 25.72 μM against MCF-7 cells, suggesting promising anticancer properties that warrant further investigation .

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureus15 μM
AntibacterialEscherichia coli20 μM
AnticancerMCF-7 Cell Line25.72 μM
AnticancerU87 Cell Line45.2 μM

Case Study: Sodium Channel Blockade

In a study examining the effects of imidazole derivatives on sodium channels, it was found that this compound significantly inhibited sodium ion currents in neuronal cells. This blockade was associated with reduced excitability and could potentially be leveraged for therapeutic applications in conditions such as epilepsy or neuropathic pain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) has been used to mediate reactions at chloromethyl groups in related imidazole derivatives, facilitating alkylation or arylation . Optimization involves varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., POCl₃ for cyclization, as noted in phosphorous oxychloride-mediated reactions) . Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the imidazole backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-N. Elemental analysis validates purity. For crystalline derivatives, X-ray crystallography resolves structural ambiguities, as demonstrated for thiophene-substituted benzimidazoles .

Q. What safety protocols should be followed when handling chlorinated imidazoles?

  • Methodological Answer : Adhere to GHS hazard codes: Avoid heat/open flames (P210), use PPE (P280), and store in dry, ventilated areas (P402) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services. Emergency procedures for ingestion/inhalation include immediate medical consultation (P301 + P310) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The chloromethyl (-CH₂Cl) group is electrophilic, enabling nucleophilic substitutions with amines, thiols, or azides. For example, hydrazine derivatives react with chloromethyl groups to form hydrazone-linked analogs, as seen in 2-(hydrazinylmethyl)-1-methyl-1H-imidazole syntheses . Solvent polarity (e.g., DMSO vs. ethanol) and base selection (e.g., K₂CO₃) significantly impact yields.

Advanced Research Questions

Q. What mechanistic insights explain the role of TDAE in chloromethyl group reactions?

  • Methodological Answer : TDAE acts as a single-electron transfer (SET) agent, reducing the chloromethyl group to a radical intermediate, which facilitates coupling with aromatic aldehydes or ketones. This mechanism is supported by ESR studies in similar imidazole systems . Computational DFT studies can further elucidate transition states and reaction pathways.

Q. How can computational modeling predict biological activity or reactivity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, docking poses of benzimidazole analogs with thiophene substituents reveal binding modes to active sites .

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

  • Methodological Answer : Inconsistent melting points or NMR signals may arise from polymorphs or impurities. Recrystallization (e.g., using ethanol/water mixtures) or advanced purification (preparative HPLC) is recommended. For yield discrepancies, kinetic studies under varying temperatures/catalysts (e.g., Pd/C vs. CuI) identify optimal conditions .

Q. What strategies enable selective functionalization of the imidazole ring for drug discovery?

  • Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) allows regioselective substitution at the C4/C5 positions. For example, fluorophenyl or thiophene groups can be introduced via Suzuki-Miyaura coupling, as seen in 5-chloro-2-(thiophen-2-yl)benzimidazole syntheses . Protecting groups (e.g., Boc) may prevent unwanted side reactions.

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